1H-2,6-Methano-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,6-Methano-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H8N2. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
The synthesis of 1H-2,6-Methano-2,7-naphthyridine can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the compound in moderate to high yields.
Chemical Reactions Analysis
1H-2,6-Methano-2,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding naphthyridine oxides, while reduction can yield naphthyridine derivatives with different functional groups .
Scientific Research Applications
1H-2,6-Methano-2,7-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacologically active compound with applications in anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . Additionally, it is used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 1H-2,6-Methano-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
1H-2,6-Methano-2,7-naphthyridine can be compared with other similar compounds, such as 1,6-naphthyridine and 1,8-naphthyridine. While all these compounds share a common naphthyridine core, their unique functional groups and structural modifications confer different properties and applications. For example, 1,6-naphthyridine derivatives have shown promise as sex hormone regulatory agents and anti-HIV agents, while 1,8-naphthyridine derivatives are used in the treatment of bacterial infections and as components of light-emitting diodes .
Properties
CAS No. |
591749-50-7 |
---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,5-diazatricyclo[4.4.1.03,8]undeca-3(8),4,6,9-tetraene |
InChI |
InChI=1S/C9H8N2/c1-2-11-5-8-4-10-9(6-11)3-7(1)8/h1-4H,5-6H2 |
InChI Key |
PGYBVPFLZCFINE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(CN1C=C3)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.